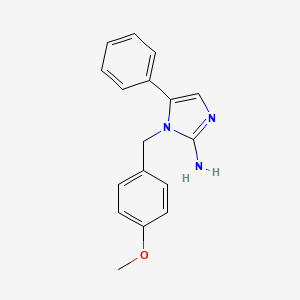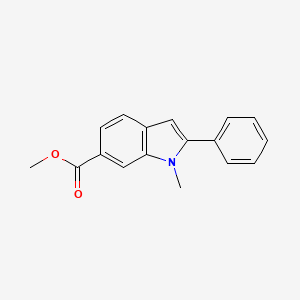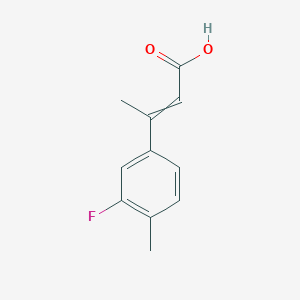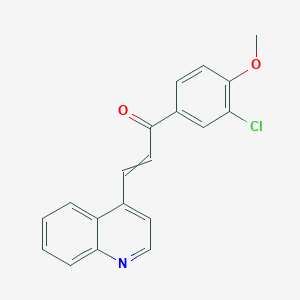![molecular formula C21H23N2OP B14190937 [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile CAS No. 922729-92-8](/img/structure/B14190937.png)
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile: is a complex organic compound characterized by its unique structure, which includes a diphenylphosphoryl group and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with 2,2-dimethylbutylamine to form an intermediate, which is then reacted with malononitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules could lead to the discovery of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and van der Waals interactions with biological molecules, influencing their function. The nitrile groups can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Propanedinitrile derivatives: Compounds with similar nitrile groups but different substituents.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile lies in its combination of both diphenylphosphoryl and propanedinitrile groups, which confer distinct reactivity and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
922729-92-8 |
|---|---|
Molekularformel |
C21H23N2OP |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(1-diphenylphosphoryl-2,2-dimethylbutyl)propanedinitrile |
InChI |
InChI=1S/C21H23N2OP/c1-4-21(2,3)20(17(15-22)16-23)25(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,4H2,1-3H3 |
InChI-Schlüssel |
FFVIFTVBOHCNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)




![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
